molecular formula C44H40N2O2P2 B070412 1S,2S-Dhac-phenyl trost ligand CAS No. 169689-05-8

1S,2S-Dhac-phenyl trost ligand

Cat. No.: B070412
CAS No.: 169689-05-8
M. Wt: 690.7 g/mol
InChI Key: AXMSEDAJMGFTLR-ZAQUEYBZSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1S,2S-Dhac-phenyl Trost ligand involves several steps:

    Starting Materials: The synthesis begins with (1S,2S)-1,2-diaminocyclohexane and 2-diphenylphosphinobenzoyl chloride.

    Reaction Conditions: The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the desired ligand by neutralizing the hydrochloric acid byproduct.

    Industrial Production: On an industrial scale, the production of this ligand involves similar steps but with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

1S,2S-Dhac-phenyl Trost ligand is known for its role in asymmetric allylic alkylation reactions. These reactions are crucial for forming carbon-carbon bonds in a stereoselective manner. The ligand coordinates with transition metals such as palladium, forming a complex that facilitates the alkylation process.

Scientific Research Applications

1S,2S-Dhac-phenyl Trost ligand has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1S,2S-Dhac-phenyl Trost ligand exerts its effects involves the formation of a chiral environment around the metal center. This chiral environment induces enantioselectivity in the catalytic reactions. The ligand coordinates with the metal through its phosphine groups, while the cyclohexane backbone provides the necessary steric hindrance to control the orientation of the substrates .

Comparison with Similar Compounds

1S,2S-Dhac-phenyl Trost ligand is unique due to its high enantioselectivity and versatility in various catalytic reactions. Similar compounds include:

    (R,R)-DACH-phenyl Trost ligand: This ligand has the opposite chirality and is used in similar asymmetric reactions.

    (S,S)-DACH-naphthyl Trost ligand: This ligand has a naphthyl group instead of a phenyl group, offering different steric and electronic properties.

    (R,R)-DACH-naphthyl Trost ligand: Similar to the (S,S)-DACH-naphthyl Trost ligand but with opposite chirality.

These ligands share similar structural features but differ in their chiral centers and substituents, which can significantly impact their catalytic performance and selectivity.

Properties

IUPAC Name

2-diphenylphosphanyl-N-[(1S,2S)-2-[(2-diphenylphosphanylbenzoyl)amino]cyclohexyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H40N2O2P2/c47-43(37-27-13-17-31-41(37)49(33-19-5-1-6-20-33)34-21-7-2-8-22-34)45-39-29-15-16-30-40(39)46-44(48)38-28-14-18-32-42(38)50(35-23-9-3-10-24-35)36-25-11-4-12-26-36/h1-14,17-28,31-32,39-40H,15-16,29-30H2,(H,45,47)(H,46,48)/t39-,40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXMSEDAJMGFTLR-ZAQUEYBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC(=O)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)NC(=O)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H40N2O2P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

690.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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